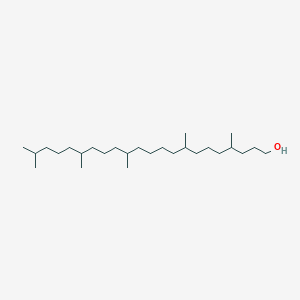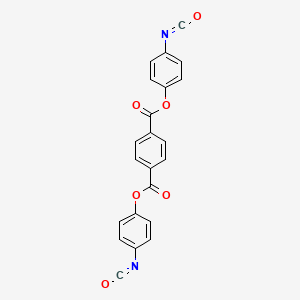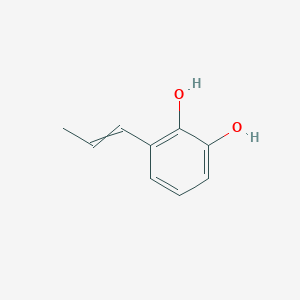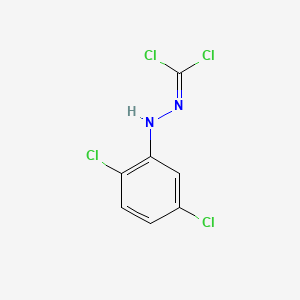![molecular formula C20H20N2O2 B14292401 N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine CAS No. 114284-70-7](/img/structure/B14292401.png)
N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a dioxole ring and substituted with phenyl and diethylamine groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving appropriate diol precursors and acid catalysts.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and an alkyl halide in the presence of a Lewis acid catalyst.
Diethylamine Substitution: The final step involves the substitution of the amine group with diethylamine using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced with other nucleophiles such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, Lewis acid catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkyl or aryl-substituted quinoline derivatives.
科学研究应用
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N,N-Diethyl-7-phenylquinolin-6-amine: Lacks the dioxole ring, resulting in different chemical properties and reactivity.
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-ol: Contains a hydroxyl group instead of an amine group, leading to different biological activities.
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-carboxamide: Contains a carboxamide group, which can affect its solubility and interaction with biological targets.
Uniqueness
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine is unique due to the presence of both the dioxole ring and the diethylamine group, which confer distinct chemical and biological properties
属性
CAS 编号 |
114284-70-7 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
N,N-diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(4-2)20-16(14-8-6-5-7-9-14)10-15-11-18-19(24-13-23-18)12-17(15)21-20/h5-12H,3-4,13H2,1-2H3 |
InChI 键 |
WCYDZNBNRLPYID-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=C(C=C2C=C3C(=CC2=N1)OCO3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


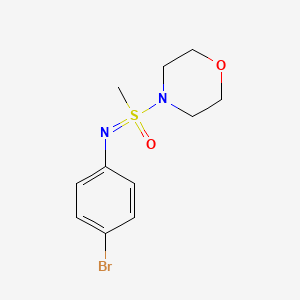
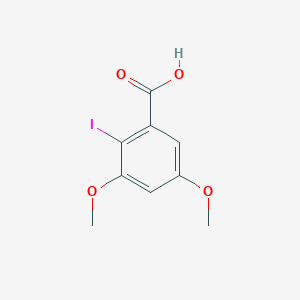

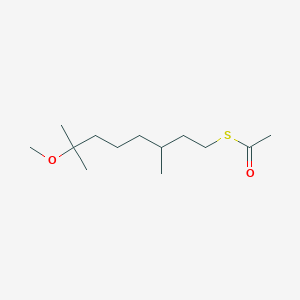
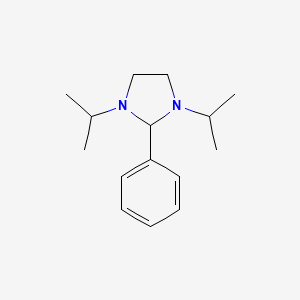
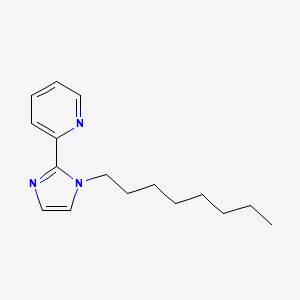
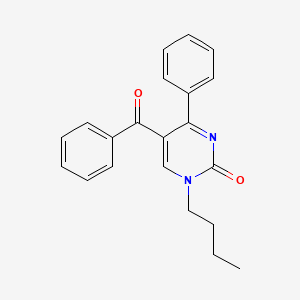

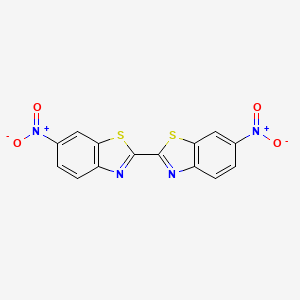
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
